molecular formula C19H25NO2 B7462457 N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

Cat. No. B7462457
M. Wt: 299.4 g/mol
InChI Key: QKSAERJCNVHPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has been approved by the US Food and Drug Administration (FDA) since 2003. Memantine is a unique medication that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.

Mechanism of Action

Memantine works by blocking the activity of N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide receptors, which are involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the activity of these receptors, Memantine helps to regulate the levels of glutamate in the brain, which can improve cognitive function and delay the progression of Alzheimer's disease.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Additionally, Memantine has been shown to reduce inflammation in the brain, which can also contribute to the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Memantine has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of glutamate in the brain. However, one limitation is that Memantine can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on Memantine. One area of interest is the potential use of Memantine in the treatment of other neurological disorders such as Parkinson's disease and traumatic brain injury. Additionally, there is ongoing research to develop new formulations of Memantine that can be more effective in treating Alzheimer's disease. Finally, there is interest in exploring the use of Memantine in combination with other drugs for the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of Memantine involves the reaction of 1-Adamantylamine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-1-adamantanamine, which is then converted to the final product, Memantine, by reaction with ethyl chloroformate and subsequent hydrolysis.

Scientific Research Applications

Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. Additionally, Memantine has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-4-3-5-16(13(12)2)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSAERJCNVHPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.